molecular formula C7H7N3O3 B2430208 Methyl 2-(azidomethyl)furan-3-carboxylate CAS No. 182815-74-3

Methyl 2-(azidomethyl)furan-3-carboxylate

Cat. No. B2430208
CAS RN: 182815-74-3
M. Wt: 181.151
InChI Key: ZFQPGQQPEWZEOR-UHFFFAOYSA-N
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Description

“Methyl 2-(azidomethyl)furan-3-carboxylate” is a highly reactive compound that is widely used in scientific research due to its unique properties. It is a derivative of “Methyl furan-3-carboxylate” which has been identified as one of the volatile flavor compounds in tequila, okra, berrycactus, and black currant juice .


Synthesis Analysis

The synthesis of “this compound” involves cascade cyclization with 2-cyanoacetamides in the presence of 2 equivalents of potassium tert-butoxide . This process affords a series of N-substituted 5-oxo-5,9-dihydro-4H-furo-[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepine-3-carboxamides .


Chemical Reactions Analysis

“this compound” is involved in cascade cyclization reactions with 2-cyanoacetamides . The product of this reaction is a series of N-substituted 5-oxo-5,9-dihydro-4H-furo-[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepine-3-carboxamides .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl 2-(azidomethyl)furan-3-carboxylate has been used in the synthesis of novel heterocyclic systems. For instance, its cascade cyclization with 2-cyanoacetamides led to the formation of N-substituted 5-oxo-5,9-dihydro-4H-furo-[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepine-3-carboxamides (Yagodkina et al., 2017).

Versatile Synthetic Methods

The compound has also been utilized in versatile synthetic methods for various derivatives. For example, methyl 3-alkylazulene-1-carboxylates were synthesized using 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one in the presence of in situ generated morpholine enamines of aldehydes (Yasunami et al., 1993).

Development of Efficient Synthetic Pathways

Researchers have developed concise and efficient synthetic pathways using this compound. This method provides convenient access to 2-substituted methyl benzo[b]furan-3-carboxylates without the use of a transition metal catalyst, often yielding excellent results (Kang et al., 2015).

Synthesis of Halomethyl Derivatives

The compound has been used in the synthesis of halomethyl derivatives of (diethoxyphosphorylmethyl)furan-2(3)-carboxylates. This process involves halomethylation at elevated temperatures and leads to the formation of corresponding azides, which can then be reduced to aminophosphonocarboxylates (Pevzner & Zavgorodnii, 2018).

Investigation in Fragmentation of Furan

This compound has also been involved in studies exploring the dissociative electron attachment to furan derivatives. These studies help in understanding the stability of furan rings under different chemical conditions, such as carboxylation (Zawadzki et al., 2020).

Synthesis of Furan Derivatives

Additionally, it has been used in the synthesis of various furan derivatives, demonstrating its versatility and importance in organic synthesis. For example, methyl (ethyl) 5-(2'-furyl) isoxazole-3-carboxylate was prepared from methyl (ethyl) 2-furoylpropiolates with hydroxylamine (Saikachi & Kitagawa, 1971).

properties

IUPAC Name

methyl 2-(azidomethyl)furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c1-12-7(11)5-2-3-13-6(5)4-9-10-8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQPGQQPEWZEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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